ethyl 2-(N-benzyl-2-chloroacetamido)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-(N-benzyl-2-chloroacetamido)-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural features that allow for diverse biological activities. The presence of the thiazole ring, along with the chloroacetamido and benzyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(N-benzyl-2-chloroacetamido)-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps:
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Formation of N-benzyl-2-chloroacetamide: : This intermediate can be synthesized by reacting benzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like chloroform at low temperatures (0-5°C) to control the exothermic nature of the reaction .
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Cyclization to Thiazole: : The N-benzyl-2-chloroacetamide is then reacted with ethyl 2-amino-4-methylthiazole-5-carboxylate. This step involves a cyclization reaction where the chloroacetamido group reacts with the amino group on the thiazole ring, forming the desired thiazole derivative. This reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(N-benzyl-2-chloroacetamido)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can target the carbonyl groups to form alcohols.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can use sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with m-CPBA would produce the sulfoxide or sulfone.
Scientific Research Applications
Ethyl 2-(N-benzyl-2-chloroacetamido)-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: It is used in studies to understand the mechanism of enzyme inhibition, particularly those enzymes involved in bacterial cell wall synthesis.
Chemical Biology: The compound serves as a probe to study protein-ligand interactions and to develop new biochemical assays.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of ethyl 2-(N-benzyl-2-chloroacetamido)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamido group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The thiazole ring can interact with aromatic residues through π-π stacking, enhancing binding affinity. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Ethyl 2-(N-benzyl-2-chloroacetamido)-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
Ethyl 2-(N-benzyl-2-chloroacetamido)-1,3-thiazole-5-carboxylate: Similar structure but lacks the methyl group at the 4-position, which can affect its biological activity and binding properties.
2-(N-benzyl-2-chloroacetamido)-4-methyl-1,3-thiazole-5-carboxylic acid: The carboxylic acid derivative, which may have different solubility and reactivity compared to the ester form.
N-benzyl-2-chloroacetamido-1,3-thiazole: Lacks the ethyl ester group, which can influence its pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[benzyl-(2-chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-3-22-15(21)14-11(2)18-16(23-14)19(13(20)9-17)10-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXGLWRHWZJEBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N(CC2=CC=CC=C2)C(=O)CCl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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